
CDK19 Probe 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDK19 Probe 1 is a selective chemical probe designed to explore the role of cyclin-dependent kinase 19 in various biological processes and diseases. Cyclin-dependent kinase 19 is a regulatory component of the Mediator complex, which orchestrates enhancer-mediated transcriptional output. This probe is particularly useful in studying the transcriptional mechanisms and pathways regulated by cyclin-dependent kinase 19.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CDK19 Probe 1 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups that enhance its selectivity and potency. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of various organic reactions such as condensation, cyclization, and coupling reactions.
Functionalization: Introduction of specific functional groups through reactions like halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining the efficiency and yield.
Automation: Use of automated reactors and continuous flow systems to enhance production efficiency.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
CDK19 Probe 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halides, nucleophiles, and other reagents under various conditions, including reflux and ambient temperature.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
CDK19 Probe 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of cyclin-dependent kinase 19 and its interactions with other molecules.
Biology: Helps in understanding the role of cyclin-dependent kinase 19 in cellular processes such as transcription, cell cycle regulation, and signal transduction.
Medicine: Investigated for its potential therapeutic applications in diseases where cyclin-dependent kinase 19 is implicated, such as cancer and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cyclin-dependent kinase 19.
作用機序
CDK19 Probe 1 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 19. The molecular targets and pathways involved include:
Mediator Complex: this compound binds to the Mediator complex, inhibiting its kinase activity and thereby regulating transcriptional output.
Transcription Factors: Modulates the activity of transcription factors such as β-catenin, SMADs, and STATs, which are involved in various cellular processes.
Signal Transduction Pathways: Affects pathways like WNT, Notch, and NFκB, which play crucial roles in cell proliferation, differentiation, and survival.
類似化合物との比較
CDK19 Probe 1 is compared with other similar compounds to highlight its uniqueness:
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and therapy.
特性
分子式 |
C41H53N9O8 |
|---|---|
分子量 |
799.9 g/mol |
IUPAC名 |
2-[4,7-bis(carboxymethyl)-10-[2-[5-[[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]amino]pentylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C41H53N9O8/c51-37(26-46-14-16-47(28-39(53)54)18-20-49(30-41(57)58)21-19-48(17-15-46)29-40(55)56)43-12-4-1-5-13-44-38(52)27-50-25-34(23-45-50)31-8-10-32(11-9-31)36-24-42-22-33-6-2-3-7-35(33)36/h2-3,6-11,22-25H,1,4-5,12-21,26-30H2,(H,43,51)(H,44,52)(H,53,54)(H,55,56)(H,57,58) |
InChIキー |
RJAYSSDDYLIVFR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCCCCNC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)C4=CN=CC5=CC=CC=C54)CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


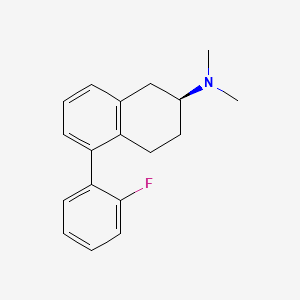
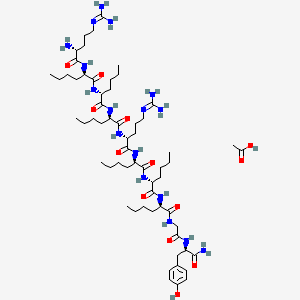

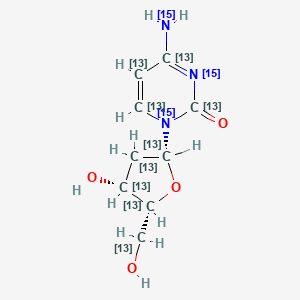
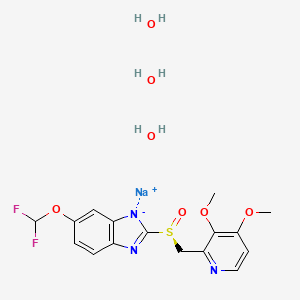
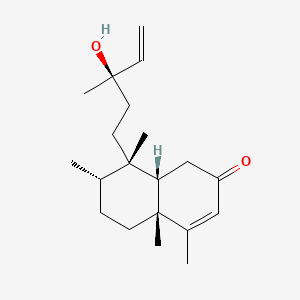
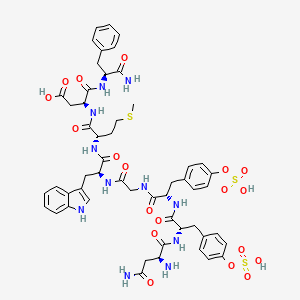
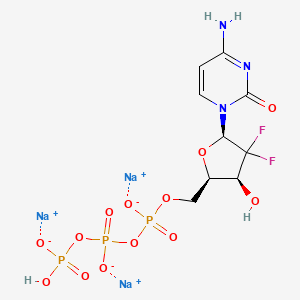
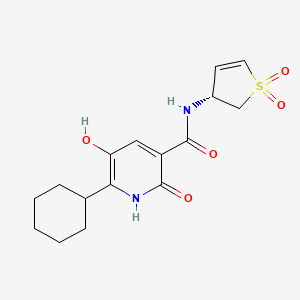
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)
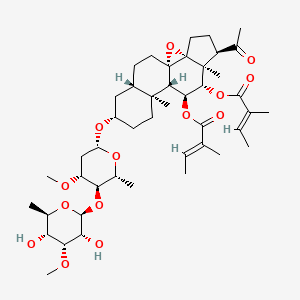
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)
